molecular formula C11H12N2O4 B14823788 5-Cyclopropoxy-6-(methylcarbamoyl)nicotinic acid

5-Cyclopropoxy-6-(methylcarbamoyl)nicotinic acid

Cat. No.: B14823788
M. Wt: 236.22 g/mol
InChI Key: FGHRWNMNCURSPX-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-6-(methylcarbamoyl)nicotinic acid: is a chemical compound with the molecular formula C11H12N2O4 and a molecular weight of 236.22 g/mol . This compound is a derivative of nicotinic acid, which is known for its various applications in pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-6-(methylcarbamoyl)nicotinic acid involves multiple steps, including the formation of the cyclopropoxy and methylcarbamoyl groups. One common method involves the reaction of nicotinic acid derivatives with appropriate reagents to introduce the desired functional groups .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, amidation, and cyclopropanation, followed by purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-(methylcarbamoyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of metabolic processes and signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 5-Cyclopropoxy-6-(methylcarbamoyl)nicotinic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its cyclopropoxy and methylcarbamoyl groups make it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

5-cyclopropyloxy-6-(methylcarbamoyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H12N2O4/c1-12-10(14)9-8(17-7-2-3-7)4-6(5-13-9)11(15)16/h4-5,7H,2-3H2,1H3,(H,12,14)(H,15,16)

InChI Key

FGHRWNMNCURSPX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=N1)C(=O)O)OC2CC2

Origin of Product

United States

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